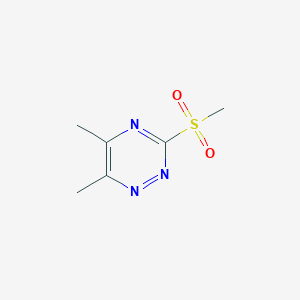

5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

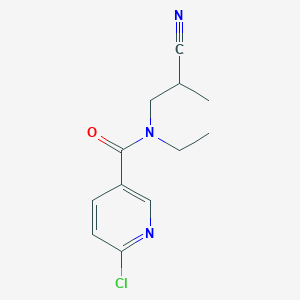

“5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine” is a chemical compound. It is related to the class of compounds known as 1,2,4-triazines . It is also related to Metformin, a medication used for the treatment of type 2 diabetes .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves various methods. For instance, 3-Amino-5,6-dimethyl-1,2,4-triazine reacts with silver trifluoromethanesulfonate to yield a specific compound . Another method involves the reaction with an excess of benzoyl chloride in the presence of triethylamine in refluxing chloroform .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives has been studied using various spectroscopic methods . The structure of 3-Amino-5,6-dimethyl-1,2,4-triazine has been analyzed using X-ray diffraction .

Chemical Reactions Analysis

1,2,4-Triazine derivatives, including 5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine, can undergo various chemical reactions. For example, 3-Amino-5,6-dimethyl-1,2,4-triazine reacts with silver trifluoromethanesulfonate .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can be analyzed using various techniques. For instance, FT-IR spectra can confirm the presence of the functional groups in the synthesized compounds . The molecular weight of 5,6-dimethyl-1,2,4-triazine is 109.1292 .

Scientific Research Applications

Chemical Modification and Synthesis

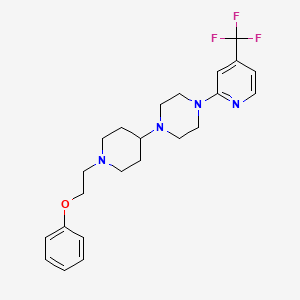

- The reactivity of various 1,2,4-triazine derivatives, including those structurally related to 5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine, has been explored for the synthesis of boron-centered as-triazines and thioesters of ethyl sulfinic acid (Azev et al., 2003).

- Research into the synthesis and molecular structure of allylic derivatives of 1,2,4-triazines has provided insights into their chemical behavior, relevant for applications in material science and medicinal chemistry (Hwang et al., 2006).

- A study on the synthesis of various substituted 1,2,4-triazines using 3-(methylsulfonyl)-1,2,4-triazine as a precursor demonstrated the potential for producing a wide range of derivatives, which could be applied in different scientific fields (Shi et al., 2016).

Electrochemical Properties

- The electrochemical behavior of triazine derivatives in non-aqueous media has been studied, revealing potential applications in electrochemistry and sensor development (Farzinnejad et al., 2005).

Material Science and Optics

- Triazine derivatives have been explored for their potential in creating new materials for nonlinear optics, particularly in the context of crystal structures and molecular packing (Boese et al., 2002).

Biological Applications

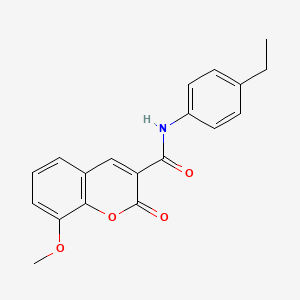

- The binding studies of zinc-triazine complexes with bovine serum albumin suggest applications in drug delivery and pharmaceutical science (Abeydeera et al., 2018).

- Investigations into the antiviral activity of triazine derivatives have highlighted their potential as pharmaceutical agents (Modzelewska-Banachiewicz & Kamińska, 2001).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5,6-dimethyl-3-methylsulfonyl-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-4-5(2)8-9-6(7-4)12(3,10)11/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURLJUOETMUFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)

![Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2498865.png)

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)

![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)